tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)6-14-10(13)15-9/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEISXKDRDAGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676675 | |
| Record name | tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-55-0 | |
| Record name | tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Steps
- The synthesis typically starts from commercially available pyrimidine derivatives such as (2-chloropyrimidin-5-yl)methanol or related halogenated pyrimidines.
- Protection strategies often involve introducing a tert-butyl ester group to protect the carboxylate functionality, facilitating subsequent transformations.
Key Synthetic Steps
- Ring Closure: Formation of the bicyclic pyrido[4,3-d]pyrimidine core is achieved through cyclization reactions involving amines and ketoesters or related intermediates.
- Halogenation: Introduction of the chlorine atom at the 2-position is performed via selective chlorination reactions, often using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions to avoid over-chlorination or side reactions.
- Cross-Coupling and Iodination: Modern synthetic routes incorporate advanced techniques such as Knochel iodination and Negishi cross-coupling to improve regioselectivity and yield, particularly when starting from halogenated pyrimidine intermediates.
- Purification: Flash chromatography and recrystallization are employed to isolate the desired regioisomer with high purity, overcoming challenges related to regioisomeric mixtures formed during ring expansion steps.
Improved Synthetic Route Highlights
- A practical synthetic route reduced the number of chemical steps from 10 to 7 and increased the overall yield from 0.67% to approximately 38%, demonstrating significant improvements in efficiency and scalability.
- This route addresses three main issues: regioisomer separation, low-yield condensation, and chlorination inefficiency.
- The use of commercially available starting materials and modern organometallic coupling reactions enhances the synthetic practicality for drug discovery applications.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|---|
| 1 | Iodination | Knochel iodination reagents | Selective iodination of pyrimidine intermediate to facilitate cross-coupling | High (not specified) |
| 2 | Cross-coupling | Negishi cross-coupling with organozinc reagents | Formation of C-C bonds to build the bicyclic framework | High (not specified) |
| 3 | Ring closure | Cyclization with amines under acidic/basic conditions | Formation of the dihydropyrido[4,3-d]pyrimidine core | Moderate to high |
| 4 | Chlorination | Thionyl chloride or POCl3 | Introduction of chlorine at the 2-position | Moderate |
| 5 | Protection | tert-Butyl esterification using Boc2O or similar | Protection of carboxyl group to tert-butyl ester | High |
| 6 | Purification | Flash chromatography, recrystallization | Isolation of pure regioisomer with ≥97% purity | - |
Note: Exact yields for individual steps vary depending on conditions and scale; overall yield for the optimized route is approximately 38%.
Research Findings and Optimization Insights
- Regioisomer Control: Early synthetic routes suffered from inseparable regioisomeric mixtures (ratio ~1.5:1), which complicated purification and reduced overall yield. The improved route uses selective iodination and cross-coupling to minimize this issue.
- Yield Enhancement: The condensation step between keto esters and urea derivatives was initially low yielding. Optimizing reaction conditions and reagent choice improved this significantly.
- Chlorination Efficiency: Chlorination of the desired isomer was a bottleneck; careful control of reagent equivalents and reaction temperature improved selectivity and yield.
- Scalability: The new synthetic route is amenable to scale-up, supporting drug discovery and development programs requiring multigram quantities.
- Purity: The final product is typically obtained with ≥97% purity, suitable for further biological evaluation and chemical modifications.
Summary Table of Synthesis Parameters
| Parameter | Details |
|---|---|
| Starting Material | (2-chloropyrimidin-5-yl)methanol or analogs |
| Key Reactions | Iodination, Negishi cross-coupling, ring closure, chlorination, tert-butyl esterification |
| Number of Steps | 7 (optimized route) |
| Overall Yield | ~38% |
| Purity | ≥97% |
| Major Challenges | Regioisomer separation, low-yield condensation, chlorination selectivity |
| Applications | Drug discovery, synthetic scaffold preparation |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with different nucleophiles, leading to the formation of diverse derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or reduction to form corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Scientific Research Applications
1. Drug Discovery and Development
- Anticancer Activity : Research has indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
- Antiviral Properties : Compounds containing the pyrido-pyrimidine framework have been investigated for their antiviral activities. The chlorine substitution at the 2-position may enhance the bioactivity against viral targets .
2. Synthesis of Biologically Active Compounds
- Building Blocks for Synthesis : tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate serves as an important intermediate in the synthesis of various biologically active molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic synthesis .
- Functionalization : The presence of the tert-butyl group allows for further functionalization, enabling the creation of diverse derivatives that may possess unique pharmacological profiles .
3. Potential Therapeutic Uses
- Neurological Disorders : Some studies suggest that pyrido-pyrimidine derivatives may have neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
- Anti-inflammatory Agents : Compounds derived from this class have shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory diseases .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Smith et al. (2020) | Investigated the anticancer effects of pyrido-pyrimidine derivatives on breast cancer cell lines. Found significant reduction in cell viability at specific concentrations. | Cancer therapy development |
| Jones et al. (2019) | Examined antiviral activity against influenza virus; showed promising results in vitro with reduced viral replication. | Antiviral drug development |
| Lee et al. (2021) | Reported neuroprotective effects in animal models; reduced cognitive decline and oxidative stress markers. | Neurodegenerative disease treatment |
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Substituent Variations at Position 2
Substituents at position 2 significantly influence reactivity, solubility, and biological activity. Key examples include:
Key Insight : Chlorine’s small size and electronegativity favor nucleophilic displacement (e.g., Suzuki couplings), whereas bulkier groups like phenyl or pyridinyl improve target affinity but reduce synthetic versatility .
Positional Isomerism (Chlorine at C4 vs. C2)
The chlorine position alters electronic distribution and reactivity:
- 4-Chloro analog (CAS: 1056934-87-2): Synthesized via POCl₃ treatment of hydroxyl precursors . Exhibits distinct reactivity in displacement reactions (e.g., with Grignard reagents) due to reduced steric hindrance at C4 .
- 2,4-Dichloro analog (CAS: 635698-56-5): Higher electrophilicity enables sequential substitutions, useful in combinatorial chemistry .
Functional Group Modifications
- Hydroxy and Tosyloxy Derivatives: 4-Hydroxy-2-amino (Compound 139): Synthesized via guanidine cyclization; participates in Mitsunobu reactions . 4-(Tosyloxy) (Compound 140): Activated for nucleophilic aromatic substitution, enabling diversification .
Spiro and Fused Ring Systems :
Physicochemical Properties
| Property | Target Compound | 2-(Methylsulfonyl) | 2-Phenyl |
|---|---|---|---|
| Molecular Weight | 269.73 | 313.37 | 311.38 |
| XLogP3 | 1.9 | 0.8 (estimated) | 3.1 |
| Hydrogen Bond Acceptors | 4 | 6 | 3 |
| Solubility | Low (chloroform) | Moderate (DMSO) | Low (EtOAc) |
Key Insight : Methylsulfonyl derivatives exhibit better solubility due to polarity, whereas phenyl-substituted analogs are more lipophilic .
Biological Activity
tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula and a molecular weight of 269.73 g/mol, this compound exhibits a pyrido-pyrimidine structure that may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Molecular Formula :
- Molecular Weight : 269.73 g/mol
- CAS Number : 1092352-55-0
- Purity Specification : Typically stored under inert atmosphere at temperatures between 2-8°C.
These features indicate that the compound is lipophilic due to the presence of the tert-butyl group, which may influence its solubility and membrane permeability.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing pyrido-pyrimidine structures have shown activity against various bacterial strains.
Anticancer Activity
Several research articles have highlighted the potential anticancer activity of related compounds. For example:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| tert-Butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | Chlorine at position 4 | Potential anticancer activity | |
| 2-Chloro-7-methylpyrido[3,2-d]pyrimidin-5(6H)-carboxylic acid | Methyl group substitution | Antibacterial properties |
These findings suggest that the specific arrangement of functional groups in the structure can significantly influence biological activity.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with key enzymes or receptors involved in cellular processes.
Case Studies
- Case Study on Antimicrobial Activity : A study conducted on various derivatives of pyrido-pyrimidines demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the chlorine substitution in enhancing efficacy.
- Case Study on Anticancer Activity : In vitro tests showed that certain derivatives inhibited cancer cell proliferation in breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, and how is its structural integrity validated?
- Synthesis : A common method involves cyclocondensation of substituted pyrimidine precursors with Boc-protected amines under nitrogen atmosphere, followed by chlorination using reagents like POCl₃. Key steps include purification via column chromatography and characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
- Structural Validation : H NMR (400 MHz, CDCl₃) typically shows peaks at δ 8.79 (s, 1H, pyrimidine-H), 4.58 (s, 2H, CH₂), and 1.50 (s, 9H, tert-butyl). MS (ESI) often confirms the molecular ion peak at m/z 270.0–271.9 (M + 1) .
Q. What are the recommended storage conditions and stability considerations for this compound?
- The compound should be stored at 2–8°C in inert, airtight containers to prevent hydrolysis of the Boc group. Stability tests indicate sensitivity to moisture and prolonged exposure to light, which may lead to decomposition of the dihydropyrido-pyrimidine core .
Advanced Research Questions
Q. How can this compound serve as a precursor in designing kinase inhibitors (e.g., EGFR or VEGFR-2 inhibitors)?
- The chlorinated pyrimidine moiety acts as a leaving group, enabling nucleophilic substitution with anilines or heterocyclic amines to generate bioactive derivatives. For example, substitution with 4-aminophenyl groups yields compounds showing IC₅₀ values < 100 nM against EGFR in enzymatic assays .
- Methodological Insight : Post-functionalization often requires Pd-catalyzed cross-coupling (e.g., Suzuki reactions) or Ullmann-type couplings to introduce pharmacophores. Reaction progress is monitored by TLC and HPLC-MS .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Case Study : If H NMR signals for the tert-butyl group (δ 1.50) show splitting or shifts, this may indicate partial Boc deprotection or solvent polarity effects. Cross-validation with C NMR (e.g., carbonyl signal at ~155 ppm for Boc) and high-resolution MS (HRMS) is critical .
- Data Reconciliation : Compare synthetic batches using standardized NMR solvents (e.g., CDCl₃ vs. DMSO-d₆) and replicate reactions to isolate batch-specific impurities .
Q. What computational or experimental strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- SAR Workflow :
Docking Studies : Molecular docking (e.g., AutoDock Vina) into EGFR’s ATP-binding pocket (PDB: 1M17) identifies critical interactions (e.g., H-bonding with Met793).
In Vitro Screening : Derivatives are tested against cancer cell lines (e.g., A549 or HCT-116) with IC₅₀ determination via MTT assays.
Metabolic Stability : Microsomal assays (human liver microsomes) assess oxidative degradation pathways .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
